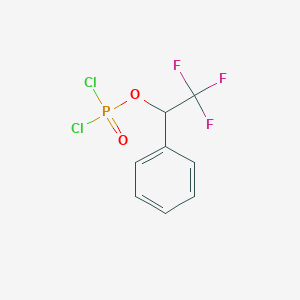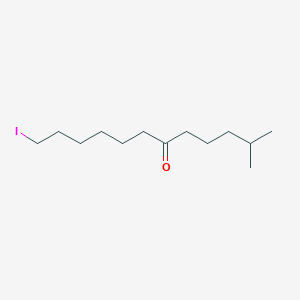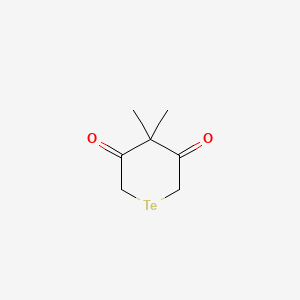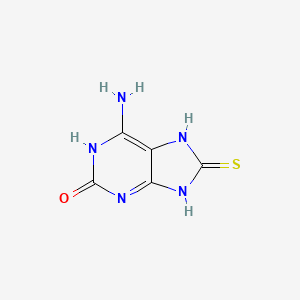
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trifluoromethyl and phenyl groups attached to a phosphorodichloridate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoro-1-phenylethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trifluoro-1-phenylethanol and phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a trifluoroethylamine derivative, while reaction with an alcohol may produce a trifluoroethyl ester.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those involving fluorinated compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phosphorus center. This allows for efficient and selective reactions with various nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanol: A precursor in the synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate.
2,2,2-Trifluoro-1-phenylethylamine: Another fluorinated compound with similar reactivity and applications.
2,2,2-Trifluoro-1-phenylethyl tosylate: A related compound used in similar substitution reactions.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and phosphorodichloridate groups, which confer distinct reactivity and stability. This makes it a valuable reagent in various chemical processes, particularly those requiring high selectivity and efficiency.
Propiedades
Número CAS |
60988-78-5 |
|---|---|
Fórmula molecular |
C8H6Cl2F3O2P |
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
(1-dichlorophosphoryloxy-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6Cl2F3O2P/c9-16(10,14)15-7(8(11,12)13)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
ZIWAZVOPCMASOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)



![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

